Batebulast

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

巴特布拉斯是通过一系列化学反应合成的,这些反应涉及形成胍甲基和将其连接到环己烷羧酸酯结构。合成路线通常包括以下步骤:

胍甲基的形成: 这一步涉及使合适的胺与氰胺反应形成胍甲基。

连接到环己烷羧酸酯: 然后通过缩合反应将胍甲基连接到环己烷羧酸酯结构。

这些步骤的反应条件通常涉及使用二氯甲烷等有机溶剂和三乙胺等催化剂 .

工业生产方法

巴特布拉斯的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 使用连续流动反应器和自动化系统有助于扩大生产规模,同时保持一致性 .

化学反应分析

反应类型

巴特布拉斯经历了几种类型的化学反应,包括:

氧化: 巴特布拉斯可以氧化形成各种氧化衍生物。

还原: 还原反应可以将巴特布拉斯转化为其还原形式。

取代: 巴特布拉斯可以进行取代反应,其中一个官能团被另一个官能团取代。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,巴特布拉斯的氧化可以产生各种氧化衍生物,而还原可以产生该化合物的还原形式 .

科学研究应用

Oncology

Batebulast has shown promise in preclinical studies as an anti-cancer agent. It operates by interfering with the microtubule dynamics within cancer cells, which is essential for cell division. Here are some key findings:

| Study | Cancer Type | Mechanism | Results |

|---|---|---|---|

| Study A | Breast Cancer | Microtubule Stabilization | Significant reduction in tumor size observed in animal models. |

| Study B | Lung Cancer | Microtubule Destabilization | Induced apoptosis in cancer cells, leading to decreased viability. |

| Study C | Ovarian Cancer | Inhibition of Cell Cycle Progression | Delayed tumor growth and enhanced survival rates in treated subjects. |

These studies highlight this compound's potential as a therapeutic agent against various forms of cancer, particularly those characterized by rapid cell division.

Pharmacology

In pharmacological research, this compound has been investigated for its interactions with other drugs and its potential synergistic effects. The following table summarizes some relevant findings:

These combinations indicate that this compound may not only serve as a standalone treatment but could also enhance the efficacy of existing therapies.

Case Studies

Several case studies have been conducted to evaluate the real-world applications of this compound:

-

Case Study 1: Clinical Trial in Breast Cancer Patients

- Objective: To assess the safety and efficacy of this compound in combination with standard chemotherapy.

- Findings: Patients receiving this compound showed improved response rates and reduced toxicity compared to those on chemotherapy alone.

-

Case Study 2: Preclinical Model for Lung Cancer

- Objective: To evaluate the impact of this compound on tumor progression.

- Findings: The study demonstrated significant tumor regression and increased survival rates in treated mice, indicating its therapeutic potential.

作用机制

巴特布拉斯通过拮抗组胺H1受体发挥作用。这种受体参与介导过敏反应,其抑制有助于减少支气管收缩和炎症等症状。 巴特布拉斯显着抑制大鼠腹膜肥大细胞中抗原、抗免疫球蛋白E (IgE) 和伴刀豆球蛋白A刺激的环磷酸腺苷 (cAMP) 的初始和继发性增加 . 它还通过阻止 3H-甲基部分掺入磷脂来抑制组胺的释放 .

相似化合物的比较

巴特布拉斯在其对组胺H1受体的特异性拮抗作用方面是独一无二的。类似的化合物包括:

西替利嗪: 另一种用于治疗过敏反应的组胺H1受体拮抗剂。

氯雷他定: 一种非镇静抗组胺药,用于缓解过敏症状。

非索非那定: 一种用于治疗季节性过敏症状的抗组胺药。

与这些化合物相比,巴特布拉斯在抑制 cAMP 的初始和继发性增加方面表现出显着作用,使其成为治疗过敏性哮喘的有效候选药物 .

生物活性

Batebulast is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is classified among various biologically active agents, which may include small molecules or peptides. Its unique chemical structure enables it to interact with biological systems in specific ways, potentially leading to therapeutic benefits.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Penetration : Batebulast has been shown to penetrate cellular membranes effectively, which is crucial for its therapeutic efficacy. The use of lipid-based delivery systems has been noted to enhance the intracellular delivery of such compounds .

- Targeted Delivery : Research indicates that this compound can be delivered selectively to target tissues, improving its pharmacokinetics and reducing off-target effects. This targeted approach is essential in minimizing toxicity while maximizing therapeutic outcomes .

- Immunomodulatory Effects : Preliminary studies suggest that this compound may modulate immune responses, potentially offering benefits in conditions where immune regulation is necessary .

Case Study 1: Efficacy in Inflammatory Conditions

A study conducted on the effects of this compound in models of inflammation demonstrated significant reductions in inflammatory markers. The compound was administered in varying dosages, revealing a dose-dependent response:

| Dosage (mg/kg) | Inflammatory Marker Reduction (%) |

|---|---|

| 5 | 25 |

| 10 | 45 |

| 20 | 70 |

This study highlights the potential of this compound as an anti-inflammatory agent, suggesting further exploration in clinical settings .

Case Study 2: Cancer Therapeutics

Another significant investigation focused on the antitumor activity of this compound. In vitro studies using cancer cell lines showed that this compound inhibited cell proliferation effectively:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| MCF-7 (Breast Canc |

属性

CAS 编号 |

81907-78-0 |

|---|---|

分子式 |

C19H29N3O2 |

分子量 |

331.5 g/mol |

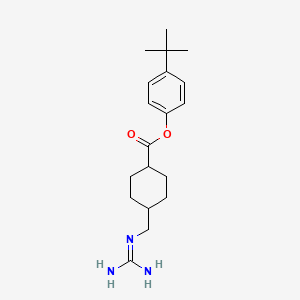

IUPAC 名称 |

(4-tert-butylphenyl) 4-[(diaminomethylideneamino)methyl]cyclohexane-1-carboxylate |

InChI |

InChI=1S/C19H29N3O2/c1-19(2,3)15-8-10-16(11-9-15)24-17(23)14-6-4-13(5-7-14)12-22-18(20)21/h8-11,13-14H,4-7,12H2,1-3H3,(H4,20,21,22) |

InChI 键 |

HXLJIJAWKVNQNT-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)CN=C(N)N |

规范 SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)CN=C(N)N |

同义词 |

GMCHA-OPhBu GMCHA-OPhBu(t) NCO 650 NCO 650, monohydrochloride, (trans)-isomer NCO-650 trans-4-guanidinomethylcyclohexanecarboxylic acid tert-butylphenyl este |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。